(Z)-1,3-Diiodo-2-butene
Overview
Description
(Z)-1,3-Diiodo-2-butene is an organic compound characterized by the presence of two iodine atoms attached to a butene backbone The “Z” designation indicates that the higher priority substituents on each carbon of the double bond are on the same side, making it a geometric isomer
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1,3-Diiodo-2-butene typically involves the halogenation of butene derivatives. One common method is the addition of iodine to 1,3-butadiene under controlled conditions to ensure the formation of the Z-isomer. The reaction is usually carried out in the presence of a catalyst such as silver nitrate or under UV light to facilitate the addition of iodine atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes where butadiene is reacted with iodine in the presence of stabilizers and catalysts to control the reaction rate and yield. The process requires careful monitoring of temperature and pressure to ensure the selective formation of the desired isomer.
Chemical Reactions Analysis
Types of Reactions
(Z)-1,3-Diiodo-2-butene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other nucleophiles such as hydroxide ions, leading to the formation of different substituted butenes.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form butadiene.
Oxidation and Reduction: The compound can be oxidized to form diiodo alcohols or reduced to form butene derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Elimination: Strong bases such as sodium ethoxide in ethanol.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
Substitution: Formation of hydroxylated butenes.
Elimination: Formation of butadiene.
Oxidation: Formation of diiodo alcohols.
Reduction: Formation of butene derivatives.
Scientific Research Applications
(Z)-1,3-Diiodo-2-butene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in radiolabeling and imaging due to the presence of iodine atoms.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Z)-1,3-Diiodo-2-butene involves its interaction with various molecular targets. The iodine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include nucleophilic substitution and elimination reactions, depending on the conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
(E)-1,3-Diiodo-2-butene: The E-isomer where the iodine atoms are on opposite sides of the double bond.
1,3-Dibromo-2-butene: Similar structure but with bromine atoms instead of iodine.
1,3-Dichloro-2-butene: Similar structure but with chlorine atoms instead of iodine.
Uniqueness
(Z)-1,3-Diiodo-2-butene is unique due to the presence of iodine atoms, which are larger and more polarizable than bromine or chlorine. This results in different reactivity and physical properties, making it suitable for specific applications where other halogenated butenes may not be as effective.
Properties
IUPAC Name |
(Z)-1,3-diiodobut-2-ene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6I2/c1-4(6)2-3-5/h2H,3H2,1H3/b4-2- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTIFMNTZMLZREE-RQOWECAXSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCI)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/CI)/I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6I2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.90 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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